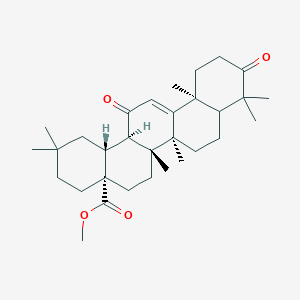

3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester

Description

The exact mass of the compound methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

218600-50-1 |

|---|---|

Molecular Formula |

C31H46O4 |

Molecular Weight |

482.7 g/mol |

IUPAC Name |

methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C31H46O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,24H,9-16,18H2,1-8H3/t19-,21-,24-,28-,29+,30+,31-/m0/s1 |

InChI Key |

ZSKIWSWEZHHVGY-ZTPLMWSVSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3(C2=CC(=O)C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester anti-inflammatory properties

An In-Depth Technical Guide to the Anti-inflammatory Properties of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester.

Abstract

This technical guide provides a comprehensive framework for the investigation of the anti-inflammatory properties of the synthetic triterpenoid, this compound. While direct experimental data for this specific molecule is limited, its structural similarity to known anti-inflammatory agents, such as oleanolic acid and its derivatives like Bardoxolone methyl (CDDO-Me), suggests a strong potential for therapeutic application in inflammatory diseases.[1][2][3][4] This document outlines putative mechanisms of action centered on the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK.[5][6][7] Detailed, step-by-step protocols for in vitro and in vivo validation are provided to guide researchers in the systematic evaluation of this compound's efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory therapeutics.

Introduction

Oleanolic acid, a naturally occurring pentacyclic triterpenoid found in numerous plant species, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][8] Chemical modifications of the oleanolic acid scaffold have led to the development of synthetic analogs with enhanced potency and specific biological activities.[9][10] One such derivative of interest is this compound.

Chemical Structure:

-

IUPAC Name: methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate[11]

-

Molecular Formula: C31H46O4[11]

-

Molecular Weight: 482.7 g/mol [11]

The structural features of this molecule, particularly the α,β-unsaturated ketone moieties, are characteristic of potent inhibitors of inflammatory pathways. These functional groups are known to react with nucleophilic cysteine residues on key signaling proteins, thereby modulating their activity. A well-studied analog, Bardoxolone methyl (CDDO-Me), which shares a similar core structure, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical and clinical studies.[12][13][14][15]

Given the established precedent for this class of compounds, a thorough investigation into the anti-inflammatory properties of this compound is warranted. This guide provides a roadmap for such an investigation, from elucidating its molecular mechanisms to evaluating its efficacy in preclinical models.

Putative Mechanisms of Anti-inflammatory Action

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Deregulation of these pathways can lead to chronic inflammation and the pathogenesis of numerous diseases. The most critical signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][16][17] Based on the activity of structurally related compounds, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of these key pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family is a central regulator of inflammatory gene expression.[5][17][18] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[19]

It is proposed that this compound may inhibit NF-κB activation by targeting key components of this pathway, such as the IKK complex or NF-κB itself, through covalent modification of critical cysteine residues.

Caption: Putative inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[6][7][20][21] Activation of these kinases through a cascade of phosphorylation events leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[22] The p38 MAPK pathway, in particular, is strongly implicated in the production of inflammatory cytokines like TNF-α and IL-6.[7]

Oleanolic acid derivatives have been shown to modulate MAPK signaling.[3][4] It is plausible that this compound can suppress the phosphorylation, and thus activation, of key MAPK members like p38 and JNK, leading to a downstream reduction in inflammatory mediator production.

Caption: Proposed modulation of the p38 MAPK signaling cascade.

In Vitro Evaluation of Anti-inflammatory Activity

To validate the anti-inflammatory potential of this compound, a series of in vitro assays are recommended. The murine macrophage cell line RAW 264.7 is a suitable model system, as these cells produce a robust inflammatory response upon stimulation with LPS.

Assessment of Nitric Oxide (NO) Production in Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[23] The Griess assay provides a simple and reliable method for measuring NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[23][24][25]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[23]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[23]

-

Cell Viability: Concurrently, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[24]

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)

The production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) is a key event in the inflammatory cascade.[20] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in cell culture supernatants.

Protocol:

-

Sample Collection: Collect cell culture supernatants from RAW 264.7 cells treated as described in section 3.1.

-

ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[26][27][28]

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[27]

-

Blocking: Block non-specific binding sites.

-

Sample Incubation: Add standards and collected supernatants to the wells.

-

Detection: Add a biotinylated detection antibody, followed by an enzyme-conjugated streptavidin (e.g., HRP).

-

Substrate Addition: Add a suitable substrate (e.g., TMB) to develop a colorimetric signal.

-

Stopping the Reaction: Stop the reaction with a stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm.

-

Quantification: Determine the cytokine concentrations in the samples by interpolating from the standard curve.[29]

Investigation of Signaling Pathways by Western Blotting

Western blotting is an essential technique to determine if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK pathways. This is achieved by measuring the levels of key phosphorylated (activated) and total proteins in these cascades.[30][31][32][33]

Protocol:

-

Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events). Lyse the cells to extract total protein. For NF-κB p65 translocation, nuclear and cytoplasmic fractions should be prepared.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[30][32]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.[30]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Phospho-p65 and total p65

-

Phospho-p38 and total p38

-

Phospho-JNK and total JNK

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Assessment of Anti-inflammatory Efficacy

Following promising in vitro results, the anti-inflammatory activity of this compound should be evaluated in a relevant animal model of acute inflammation.

Carrageenan-Induced Paw Edema Model in Rodents

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory effects of novel compounds.[34][35][36][37] Injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[36][38]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% CMC)

-

Positive Control (e.g., Indomethacin or Diclofenac sodium)

-

Test Compound Groups (various doses of this compound)

-

-

Compound Administration: Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[38]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[37][38]

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.[38]

-

-

Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory markers (e.g., MPO, cytokines).

Data Analysis and Interpretation

All quantitative data should be expressed as the mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Table 1: In Vitro Anti-inflammatory Activity

| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Control (No LPS) | - | |||

| LPS Control | - | 100 | ||

| Compound | 0.1 | |||

| Compound | 1.0 | |||

| Compound | 10.0 | |||

| Positive Control | Varies |

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0 | |

| Compound | 10 | ||

| Compound | 30 | ||

| Compound | 100 | ||

| Positive Control | Varies |

Conclusion and Future Directions

This guide provides a structured approach to the comprehensive evaluation of the anti-inflammatory properties of this compound. Based on its structural similarity to other potent anti-inflammatory triterpenoids, it is hypothesized that this compound will demonstrate significant efficacy in both in vitro and in vivo models of inflammation, likely through the inhibition of the NF-κB and MAPK signaling pathways.

Successful validation of its anti-inflammatory activity would warrant further investigation, including:

-

Pharmacokinetic and toxicological studies.

-

Evaluation in chronic models of inflammation (e.g., collagen-induced arthritis).

-

Identification of specific molecular targets through techniques such as proteomics and molecular docking.

The systematic application of the methodologies outlined herein will provide a robust dataset to determine the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

D'Ignazio, L., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 405. [Link]

-

Sultana, N., et al. (2019). Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases. World Journal of Gastroenterology, 25(33), 4964-4991. [Link]

-

Kaminska, B. (2005). Mitogen-activated Protein Kinases in Inflammation. Journal of Cellular and Molecular Medicine, 9(4), 879-889. [Link]

-

Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

-

Megha, et al. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology Research, 2015, 189867. [Link]

-

Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

-

Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

-

Wagner, E. F., & Nebreda, A. R. (2009). TNF and MAP kinase signaling pathways. Cell Cycle, 8(20), 3282-3285. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

-

Thompson, M. R., et al. (2011). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Microbiology, 2, 128. [Link]

-

Pérez-Sánchez, A., et al. (2021). Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. Molecules, 26(14), 4166. [Link]

-

Nguemfo, E. L., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3046. [Link]

-

Li, Y., et al. (2021). Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives. Current Pharmaceutical Design, 27(31), 3349-3363. [Link]

-

Li, Y., et al. (2021). Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives. Current Pharmaceutical Design, 27(31), 3349-3363. [Link]

-

Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

-

Ben-Attia, M., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2016, 4059224. [Link]

-

Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 211. [Link]

-

de Morais, M. G., et al. (2020). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Applied Biochemistry and Biotechnology, 190(4), 1386-1402. [Link]

-

Rufino-Palomares, E., et al. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Food & Function, 9(4), 2137-2146. [Link]

-

Gribble, G. W., et al. (2014). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): analogues, biological activities, and comparison with oleanolic acid derivatives. Organic & Biomolecular Chemistry, 12(28), 5192-5200. [Link]

-

Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 8(9), 058-064. [Link]

-

Kumar, S., et al. (2014). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Plant Archives, 14(1), 19-23. [Link]

-

PharmaCompass. (n.d.). Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester. [Link]

-

Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]

-

Lee, J. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 39-44. [Link]

-

Chen, Y.-C., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 27(21), 7476. [Link]

-

Bio-protocol. (n.d.). Determination of TNF-α, IL-1β, and IL-6 Production. [Link]

-

Kim, Y., et al. (2010). The Triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic-acid Methyl Ester Has Potent Anti-Diabetic Effects in Diet-Induced Diabetic Mice and Lepr(db/db) Mice. Journal of Biological Chemistry, 285(52), 40683-40692. [Link]

-

National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

ResearchGate. (n.d.). Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... [Link]

-

Gao, F., et al. (2016). Therapeutic effects of C-28 methyl ester of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO-Me; bardoxolone methyl) on radiation-induced lung inflammation and fibrosis in mice. International Journal of Radiation Oncology, Biology, Physics, 96(2S), E63-E64. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis.... [Link]

-

ResearchGate. (n.d.). Effects of 2-Cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid methyl... [Link]

-

ResearchGate. (2025). An efficient synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester): Analogues, biological activities, and comparison with oleanolic acid derivatives. [Link]

-

Honda, T., et al. (2011). Synthesis of methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate analogues to determine the active groups for inhibiting cell growth and inducing apoptosis in leukemia cells. Organic & Biomolecular Chemistry, 9(12), 4485-4494. [Link]

-

Brahmachari, S., et al. (2009). MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. Journal of Neuroinflammation, 6, 22. [Link]

-

Gallyamov, A. R., et al. (2024). (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity. Molecules, 29(1), 241. [Link]

Sources

- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis | MDPI [mdpi.com]

- 9. Synthesis of methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate analogues to determine the active groups for inhibiting cell growth and inducing apoptosis in leukemia cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. The triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic-acid methyl ester has potent anti-diabetic effects in diet-induced diabetic mice and Lepr(db/db) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic effects of C-28 methyl ester of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO-Me; bardoxolone methyl) on radiation-induced lung inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 18. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. assaygenie.com [assaygenie.com]

- 21. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 22. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. resources.rndsystems.com [resources.rndsystems.com]

- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 31. researchgate.net [researchgate.net]

- 32. kairos-js.co.id [kairos-js.co.id]

- 33. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. creative-bioarray.com [creative-bioarray.com]

- 35. criver.com [criver.com]

- 36. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 37. scielo.br [scielo.br]

- 38. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Solubility Profile of 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester

Introduction

3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester is a synthetic triterpenoid derivative with potential applications in drug development. A comprehensive understanding of its thermodynamic solubility is paramount for its advancement from a promising lead compound to a viable clinical candidate. Thermodynamic solubility, the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure, is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed framework for researchers, scientists, and drug development professionals to meticulously characterize the thermodynamic solubility of this compound. We will delve into the theoretical underpinnings, present robust experimental protocols, and discuss the interpretation of the resulting data, thereby offering a complete roadmap for this essential pre-formulation investigation.

Physicochemical Characteristics and their Implications for Solubility

A foundational understanding of the molecular properties of this compound is crucial for anticipating its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Molecular Formula | C₃₁H₄₆O₄ | The high carbon-to-heteroatom ratio suggests a predominantly non-polar character. |

| Molecular Weight | 482.7 g/mol [1] | A relatively large molecular size can negatively impact solubility. |

| XLogP3 | 6.6[1] | This high value indicates significant lipophilicity and predicts very low aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits interactions with protic solvents like water. |

| Hydrogen Bond Acceptors | 4 | The presence of four acceptors (two carbonyls and two oxygens in the methyl ester) offers some potential for interaction with hydrogen-bond-donating solvents. |

The oleanane scaffold, a pentacyclic triterpenoid structure, is inherently hydrophobic. The presence of two oxo groups and a methyl ester does not sufficiently counteract this lipophilicity to confer significant aqueous solubility. Therefore, a systematic evaluation in a range of solvents, including biorelevant media and co-solvent systems, is essential.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a solvent is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). For dissolution to be a spontaneous process, the Gibbs free energy change must be negative (ΔG < 0).[2][3] The relationship is defined by the Gibbs-Helmholtz equation:

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy, representing the energy required to overcome the crystal lattice energy of the solute and the intermolecular forces of the solvent.

-

T is the absolute temperature.

-

ΔS is the change in entropy, which is typically positive for dissolution as the ordered crystal structure transitions to a more disordered state in solution.[2]

For poorly soluble compounds like this compound, the large positive enthalpy change required to break the strong intermolecular forces in the crystal lattice is a major barrier to dissolution.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5][6] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility.

General Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of the target compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials and Equipment:

-

This compound (crystalline solid, purity >98%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, simulated gastric and intestinal fluids, ethanol, propylene glycol, DMSO)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvents: Prepare all aqueous buffers and solvent systems. For aqueous buffers, ensure the pH is accurately adjusted. It is recommended to degas the solvents to prevent bubble formation.

-

Addition of Excess Compound: Add an excess amount of the crystalline compound to a series of vials containing a known volume of each solvent. A visual excess of solid material must remain at the end of the experiment to ensure saturation.[9]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[10] Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of solid particles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.[6]

-

Sample Preparation for Analysis: Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[8][11] A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or µM) by back-calculating from the dilution factor.

Influence of pH on Solubility

Since most drugs are ionizable, their solubility can be significantly affected by pH.[12][13] Although this compound does not possess strongly acidic or basic functional groups, it's prudent to evaluate its solubility in buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[14][15] This is crucial for predicting its behavior in different segments of the gastrointestinal tract.

Influence of Temperature on Solubility

The effect of temperature on solubility should be investigated as dissolution can be an endothermic or exothermic process.[16] Determining solubility at different temperatures (e.g., 25°C and 37°C) provides insight into the enthalpy of dissolution. An increase in solubility with temperature indicates an endothermic process.[10]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 2: Exemplar Thermodynamic Solubility Data for this compound

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | ~7 | 25 | < LOD | < LOD |

| PBS | 7.4 | 37 | < LOD | < LOD |

| Simulated Gastric Fluid (pH 1.2) | 1.2 | 37 | < LOD | < LOD |

| Simulated Intestinal Fluid (pH 6.8) | 6.8 | 37 | < LOD | < LOD |

| Ethanol | N/A | 25 | Value | Value |

| Propylene Glycol | N/A | 25 | Value | Value |

| DMSO | N/A | 25 | Value | Value |

*LOD: Limit of Detection. Values are hypothetical and need to be experimentally determined.

The expected outcome for this compound is very low solubility in aqueous media and higher solubility in organic solvents.

Advanced Concepts and Predictive Tools

For a more in-depth understanding of the compound's solubility behavior, advanced concepts and predictive models can be employed.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like".[17] It deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). By determining the HSP of this compound and comparing it to the HSP of various solvents, a prediction of miscibility and solubility can be made.[18][19] The smaller the "distance" between the HSP of the solute and the solvent in the three-dimensional Hansen space, the higher the likelihood of dissolution.[20]

Caption: Concept of Hansen Solubility Parameters.

Co-solvency

Given the poor aqueous solubility of the target compound, the use of co-solvents is a common strategy to enhance solubility for in-vitro assays and formulation development.[21] Co-solvents, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. The relationship between co-solvent concentration and the logarithm of solubility is often non-linear, and various mathematical models, such as the log-linear model and the Jouyban-Acree model, can be used to describe these profiles.[22][23]

Conclusion

The thermodynamic solubility profile of this compound is a critical dataset for its progression in the drug development pipeline. Its inherent lipophilicity, as indicated by its chemical structure and high XLogP3 value, necessitates a thorough investigation using robust methodologies like the shake-flask method. This guide has provided a comprehensive framework, from theoretical principles to detailed experimental protocols and advanced predictive concepts, to enable researchers to generate a high-quality and interpretable solubility profile. The data generated will be instrumental in guiding formulation strategies, designing relevant in-vitro and in-vivo studies, and ultimately, in realizing the therapeutic potential of this compound.

References

-

PubChem. This compound. Available from: [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available from: [Link]

-

B-T. S. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(2), 97-105. Available from: [Link]

-

Pobudkowska, A., & Płóciennik, P. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Available from: [Link]

-

Bustamante, P., Romero, S., & Escalera, B. (1998). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin, 46(4), 573-579. Available from: [Link]

-

askIITians. (2025). How does pH affect solubility?. Available from: [Link]

-

Avdeef, A., Tsinman, O., & Tsinman, K. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(12), 6296-6306. Available from: [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Available from: [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

Avdeef, A., & Tsinman, K. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9877-9884. Available from: [Link]

-

Khan Academy. pH and solubility. Available from: [Link]

-

Slideshare. (2021). PH and Solvent Effect on Drug Solubility. Available from: [Link]

-

Quora. (2017). How to perform the shake flask method to determine solubility. Available from: [Link]

-

Scite.ai. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

-

Avdeef, A., & Tsinman, K. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Kumar, R., Singh, V., & Devi, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13328-13340. Available from: [Link]

-

Jouyban, A., & Acree Jr, W. E. (2007). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 262-277. Available from: [Link]

-

West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Available from: [Link]

-

Roy, A., & Roy, A. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Available from: [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. Available from: [Link]

-

AP Chemistry. 9.6 Free Energy of Dissolution. Available from: [Link]

-

Park, K. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release, 152(1), 24-30. Available from: [Link]

-

Jouyban, A., & Acree Jr, W. E. (2007). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters. University of Alberta. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Scilight Press. (2025). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Available from: [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 96. Available from: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]

-

ECA Academy. (2016). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Available from: [Link]

-

Tanna, S., & Taylor, L. S. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-5. Available from: [Link]

-

Universitat de Girona. Technical Research Services > Available equipment > Liquid Chromatography. Available from: [Link]

-

Chemyx Inc. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available from: [Link]

-

IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]

-

Vázquez-Marrero, V. R., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(11), 7176-7185. Available from: [Link]

-

ResearchGate. The Experimental Determination of Solubilities. Available from: [Link]

-

Chemistry LibreTexts. (2022). 6.4: Gibbs Energy and Solubility. Available from: [Link]

-

Marques, M. R. C., & Loftsson, T. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 129-138. Available from: [Link]

-

Wikipedia. (2023). Gibbs free energy. Available from: [Link]

-

Springer Professional. (2019). The Gibbs Free Energy. Available from: [Link]

-

Khan Academy. Gibbs free energy and spontaneity. Available from: [Link]

-

LCGC International. (2020). How It Works: UV Detection for HPLC. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Khan Academy [khanacademy.org]

- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 5. bioassaysys.com [bioassaysys.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chemyx.com [chemyx.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. quora.com [quora.com]

- 10. scielo.br [scielo.br]

- 11. Technical Research Services > Available equipment > Liquid Chromatography [udg.edu]

- 12. How does pH affect solubility? - askIITians [askiitians.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. admescope.com [admescope.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 20. kinampark.com [kinampark.com]

- 21. frontierspartnerships.org [frontierspartnerships.org]

- 22. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters [sites.ualberta.ca]

Methodological & Application

Application Note: Solvent Selection for 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester

Abstract

This document provides a comprehensive guide for selecting appropriate solvents to dissolve 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester (CAS No. 218600-50-1), a complex pentacyclic triterpenoid derivative.[1] Due to the compound's large, non-polar backbone combined with polar functional groups, a systematic approach balancing theoretical prediction and empirical testing is essential for achieving optimal solubility for analytical and biological applications. This note details the physicochemical properties of the target molecule, outlines the principles of solvent selection, and provides a step-by-step experimental protocol for solubility screening.

Introduction: The Challenge of Triterpenoid Solubility

This compound belongs to the oleanane class of triterpenoids.[2][3] These natural products are characterized by a large, rigid, and lipophilic 30-carbon skeleton.[2][4] While the parent structures are decidedly non-polar, derivatives like the subject molecule incorporate polar functional groups—in this case, two ketone groups and a methyl ester—which introduce localized polarity. This amphiphilic nature can make solvent selection non-intuitive.

Proper solubilization is a critical first step for a wide range of downstream applications, including:

-

High-Throughput Screening (HTS): Ensuring the compound is fully dissolved in a bioassay-compatible solvent (like DMSO) is crucial for accurate concentration-response curves.

-

Analytical Chemistry: Complete dissolution is necessary for accurate quantification by methods such as HPLC and LC-MS.

-

In Vitro and In Vivo Studies: The choice of solvent can directly impact compound stability, bioavailability, and potential toxicity.

This guide explains the causality behind solvent choices, enabling researchers to move beyond simple trial-and-error and make informed decisions.

Physicochemical Analysis & Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[5][6]

Molecular Structure: C₃₁H₄₆O₄[1] Molecular Weight: 482.7 g/mol [1]

Structural Features Influencing Solubility:

-

Non-Polar Core: The dominant feature is the large pentacyclic oleanane skeleton (C₃₀).[2] This extensive hydrocarbon framework makes the molecule fundamentally lipophilic and predicts poor solubility in highly polar solvents like water.

-

Polar Functional Groups: The molecule possesses four oxygen atoms within three functional groups:

-

Two ketone groups (at C-3 and C-12)

-

One methyl ester group (at C-28) These groups can act as hydrogen bond acceptors and introduce dipole-dipole interactions, increasing the affinity for more polar organic solvents compared to simple hydrocarbons.[7]

-

-

XLogP3 Prediction: The computed XLogP3 value, a measure of lipophilicity, is 6.6.[1] This high value confirms the molecule's predominantly non-polar character and predicts very low water solubility.

Initial Hypothesis: Based on this analysis, the ideal solvent will likely be one of intermediate to moderate polarity, capable of interacting with both the large non-polar scaffold and the polar functional groups. Very polar solvents (e.g., water) and very non-polar solvents (e.g., hexane) are expected to perform poorly.

Systematic Solvent Selection Workflow

The process of selecting a solvent should be a logical progression from theoretical prediction to empirical verification. The following workflow is recommended.

Caption: Step-by-step experimental solubility screening.

Detailed Steps:

-

Preparation: Accurately weigh approximately 1.0 mg of the compound into a clean, dry glass vial. [8]2. Solvent Addition: Add an initial 100 µL of the selected solvent to the vial. This creates a target concentration of 10 mg/mL.

-

Mixing: Securely cap the vial and vortex vigorously for 30 seconds.

-

Initial Observation: Visually inspect the vial against a light and dark background. Note if the compound has completely dissolved (a clear solution with no visible particulates), partially dissolved (some solid remains but the solvent is not clear), or is insoluble (the solid material appears unchanged).

-

Aided Dissolution: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be attempted, but be cautious of potential compound degradation.

-

Final Observation: After sonication/warming, allow the vial to return to room temperature and perform a final visual inspection.

-

Record Results: Record the outcome for each solvent. If the compound dissolves, you can proceed to create higher concentration stock solutions (e.g., 20 mg/mL, 50 mg/mL) to determine the approximate solubility limit. [8]

Data Interpretation & Expected Results

Based on the physicochemical analysis and data from suppliers for similar compounds, the following outcomes are anticipated: [9][10]

| Solvent | Predicted Solubility at 10 mg/mL | Notes |

|---|---|---|

| Hexane | Insoluble | Lacks the polarity to interact with the keto and ester groups. |

| Dichloromethane | Soluble | Should effectively solvate the entire molecule. |

| Chloroform | Soluble | Similar performance to DCM is expected. |

| Ethyl Acetate | Soluble | Good balance of polarity. |

| Acetone | Soluble | Strong solvent, likely to be very effective. |

| Acetonitrile | Likely Soluble | May require sonication. Good for analytical standards. |

| DMSO | Soluble | Expected to be an excellent solvent, ideal for stock solutions for bioassays. |

| Ethanol | Partially Soluble to Soluble | The hydroxyl group may aid in dissolving the polar parts, but the overall polarity might be too high for the non-polar core. |

Self-Validation: The protocol is self-validating through the use of a range of solvents. The expected pattern of insolubility in highly non-polar solvents (hexane) and good solubility in moderately polar/aprotic solvents (DCM, DMSO) would confirm the theoretical analysis.

Troubleshooting and Advanced Considerations

-

Compound appears as an oil or 'goo': This can happen in solvents that are a poor match. The solvent may be interacting with part of the molecule but is unable to fully break the crystal lattice. Try a slightly more or less polar solvent.

-

Solution is cloudy or hazy: This indicates partial solubility or the formation of a colloidal suspension. The concentration may be above the solubility limit. Try diluting the sample or using a stronger solvent.

-

Solvent for Biological Assays: DMSO is the industry standard. However, always prepare the highest possible concentration stock (e.g., 10-50 mM in 100% DMSO) and perform serial dilutions into the final assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

-

Co-Solvent Systems: If solubility is limited in a single desired solvent, a co-solvent system can be effective. For example, a mixture of Dichloromethane and Methanol or Chloroform and Methanol is often used in chromatography for compounds with mixed polarity.

Conclusion

The successful dissolution of this compound requires a methodical approach. Theoretical analysis based on its large non-polar core and localized polar functional groups strongly suggests that solvents of intermediate polarity will be most effective. Empirical testing confirms that polar aprotic solvents such as DMSO, Dichloromethane, Chloroform, and Acetone are excellent primary choices for preparing stock solutions. For applications in aqueous environments, a concentrated stock in DMSO followed by careful dilution is the recommended and validated industry-standard procedure.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available from: [Link]

-

Academics.Upt.Ro. Solubility test for Organic Compounds. Available from: [Link]

-

MDPI. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. Available from: [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. Molecules 2009, 14(8), 2959-2975. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

-

SlidePlayer. DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. Available from: [Link]

-

NIST WebBook. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. Available from: [Link]

-

Labclinics. Solubility factors when choosing a solvent. Available from: [Link]

-

Botanical Studies. Structure-activity relationships of oleanane- and ursane- type triterpenoids. Available from: [Link]

-

RSC Publishing. Functional group interaction profiles: a general treatment of solvent effects on non-covalent interactions. Available from: [Link]

-

FooDB. Showing Compound 3-Oxo-olean-12-en-28-oic acid (FDB007531). Available from: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

-

MDPI. Cytotoxic Oleanane-Type Triterpenoid Saponins from the Rhizomes of Anemone rivularis var. flore-minore. Available from: [Link]

-

BioCrick. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0. Available from: [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]

-

Biopurify. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester. Available from: [Link]

-

NIST WebBook. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. Available from: [Link]

Sources

- 1. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 3-Oxo-olean-12-en-28-oic acid (FDB007531) - FooDB [foodb.ca]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. Functional group interaction profiles: a general treatment of solvent effects on non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Manufacturer ChemFaces [chemfaces.com]

Topic: Preparation of 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester Stock Solutions

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions for the pentacyclic oleanane triterpenoid, 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester. Oleanane triterpenoids are a class of natural products investigated for a wide range of biological activities, making the reliability of their experimental solutions paramount for reproducible research.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and best practices necessary to ensure solution integrity, stability, and optimal performance in downstream biological assays. The protocols herein are designed for researchers, scientists, and drug development professionals who require highly accurate and stable compound solutions.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of this compound is critical for developing a robust solubilization and handling strategy. Like most triterpenoids, it is a complex, hydrophobic molecule with low aqueous solubility.[3][4]

| Property | Data | Source |

| IUPAC Name | methyl (4aS,6aS,6bR,8aR,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-3,12-dioxo-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | PubChem |

| Molecular Formula | C₃₁H₄₆O₄ | [5] |

| Molecular Weight | 482.7 g/mol | [5] |

| CAS Number | 218600-50-1 | [5] |

| Appearance | Typically a white to off-white crystalline powder. | [6] |

| Predicted Solubility | Practically insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, and Acetone. | [7][8] |

The Principle of Solubilization: A Rationale for Solvent Selection

The large, nonpolar carbon skeleton of triterpenoids dictates their poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[3][4] Therefore, the primary strategy is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration master stock.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for this compound class for several reasons:

-

High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules that are otherwise intractable.[9]

-

Water Miscibility: It is fully miscible with water and cell culture media, which allows for the dilution of the stock solution to a working concentration for biological assays.

-

Biological Inertness at Low Concentrations: While high concentrations are toxic, most cell lines can tolerate a final DMSO concentration of ≤0.5%, with ≤0.1% being the recommended target to minimize off-target effects.[10][11]

-

Stability: Compounds stored in anhydrous DMSO at low temperatures are generally stable, minimizing degradation.[10]

It is crucial to use anhydrous, high-purity, cell-culture grade DMSO, as contaminating moisture can compromise the stability of the compound.

Safety & Handling Precautions

Adherence to safety protocols is non-negotiable. While triterpenoids as a class are generally considered to have low acute toxicity, the powdered form of any chemical presents an inhalation risk.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound and its solutions.

-

Engineering Controls: Handle the dry powder exclusively within a certified chemical fume hood to prevent inhalation.

-

DMSO Handling: DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin.[11] Handle with extreme care and avoid all skin contact. If contact occurs, wash the affected area immediately and thoroughly with water.

-

Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

Protocol I: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration, non-aqueous master stock solution. Accuracy in this step is foundational for all subsequent experiments.

Materials & Equipment

-

This compound powder

-

Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)[12]

-

Sterile microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Step-by-Step Methodology

-

Pre-Equilibration: Allow the vial containing the compound powder to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Calculation of Mass: Determine the mass of compound required. For a 10 mM stock in 1 mL:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 482.7 g/mol × 1000 mg/g

-

Mass (mg) = 4.827 mg

-

-

Weighing: Using an analytical balance, carefully weigh out the calculated mass (e.g., 4.83 mg) of the compound directly into a sterile microcentrifuge tube or onto weighing paper for transfer to the volumetric flask. For accuracy, it is best practice to weigh a mass close to the target, record the exact mass, and then recalculate the final concentration.[12]

-

Solubilization:

-

Add approximately 80% of the final volume of DMSO (e.g., 800 µL for a 1 mL final volume) to the vessel containing the powder.

-

Cap the vessel tightly and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure all solid material has dissolved. The solution should be perfectly clear and free of particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[13]

-

-

Volume Adjustment & Final Mixing:

-

Once fully dissolved, carefully add DMSO to reach the final target volume (e.g., 1.0 mL).

-

Invert the capped vessel several times or vortex briefly to ensure homogeneity.

-

-

Aliquoting & Storage:

-

Dispense the master stock solution into small, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected (amber) cryogenic vials.[10][14]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[15]

-

Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) .[10] Crucially, avoid repeated freeze-thaw cycles , as this can lead to compound degradation and precipitation.[10]

-

Master Stock Preparation Workflow

Caption: Workflow for preparing the master stock solution.

Protocol II: Preparation of Working Solutions for In Vitro Assays

This is the most critical dilution step, as improper technique can cause the hydrophobic compound to precipitate out of the aqueous culture medium, rendering the experiment invalid.[16]

Principle: Stepwise Dilution

Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous medium creates a localized solvent shock, often leading to precipitation. The key is to perform one or more intermediate dilution steps to gradually lower the concentration.

Step-by-Step Methodology

-

Thaw Master Stock: Remove a single aliquot of the 10 mM master stock from the -80°C freezer. Thaw it completely at room temperature and centrifuge briefly to collect the solution at the bottom of the vial.

-

Prepare Intermediate Dilution (if necessary): For very low final concentrations, an intermediate dilution in pure DMSO is recommended.

-

Example: To make a 1 mM intermediate stock, dilute the 10 mM master stock 1:10 in pure DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).

-

-

Final Dilution into Medium:

-

Pre-warm the required volume of complete cell culture medium to 37°C.

-

Add the calculated volume of the appropriate stock solution (e.g., 10 mM or 1 mM) to the pre-warmed medium. Crucially, add the stock solution to the medium, not the other way around, and vortex or pipette mix immediately and thoroughly.

-

Example for a 10 µM working solution from a 10 mM stock (1:1000 dilution): Add 10 µL of the 10 mM stock to 9.99 mL of culture medium.

-

-

Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution to ensure it is below the cytotoxic threshold for your cell line.

-

Calculation: %DMSO = (Volume of DMSO Stock / Total Volume of Working Solution) × 100

-

Example: (10 µL / 10,000 µL) × 100 = 0.1% DMSO

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an identical volume of culture medium. This is essential to differentiate the effects of the compound from the effects of the solvent.[11]

-

Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable for long periods. It is best practice to prepare them fresh immediately before adding them to cells.[14]

Working Solution Preparation Workflow

Caption: Workflow for preparing aqueous working solutions.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Compound powder does not dissolve in DMSO. | Insufficient solvent volume or agitation; low-quality DMSO. | Confirm calculations. Continue vortexing. Gentle warming (37°C) or brief sonication may be required.[13] Ensure DMSO is anhydrous. |

| Precipitation occurs when diluting stock into aqueous medium. | Solvent shock due to rapid change in polarity. | Perform serial dilutions.[11] Ensure the final concentration is not above the compound's aqueous solubility limit. Add the DMSO stock to the medium while vortexing. |

| Inconsistent experimental results. | Stock solution degradation; inaccurate pipetting; precipitation in media. | Use fresh aliquots for each experiment to avoid freeze-thaw cycles.[10] Calibrate pipettes regularly. Visually inspect working solutions for clarity before use. |

References

-

G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

-

Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Available at: [Link]

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]

-

Biopurify. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester. Available at: [Link]

-

Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Government of Canada. (2025, July 15). Tricyclic Sesquiterpenes and Triterpenoids Group - information sheet. Available at: [Link]

-

Karki, R., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols. Available at: [Link]

-

BioCrick. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0. Available at: [Link]

- Google Patents. CN102286057A - Oleanane-type triterpenoid compounds and preparation method and medicinal use thereof.

-

González-Sarrías, A., et al. (2020). Oleanolic Acid: Extraction, Characterization and Biological Activity. Molecules. Available at: [Link]

-

NIST. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

ACG Publications. (2020). Synthesis of new fatty acid derivatives of oleanane and ursane triterpenoids and investigation of their in vitro cytotoxic effects... Available at: [Link]

-

ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Available at: [Link]

-

Guo, H., et al. (2004). Safety evaluation of a triterpenoid-rich extract from bamboo shavings. Food and Chemical Toxicology. Available at: [Link]

-

NIST. Olean-12-en-28-oic acid, 3-oxo-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Sy, L. B., et al. (2021). Safety Evaluation of the Triterpenoid-Rich Extracts Derived from Poria Cocos. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

PharmaCompass.com. Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester. Available at: [Link]

-

Maximum Academic Press. (2025). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties... Available at: [Link]

-

Wozniak, D., et al. (2015). Triterpenes as Potentially Cytotoxic Compounds. Molecules. Available at: [Link]

Sources

- 1. Safety evaluation of a triterpenoid-rich extract from bamboo shavings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. 3,12-Dioxoolean-9(11)-en-28-oic acid methyl ester | C31H46O4 | CID 10576780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Oxo-olean-12-en-28-oic acid | 17990-42-0 [chemicalbook.com]

- 7. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 3-Oxo-olean-12-en-28-oic acid methyl ester | CAS:1721-58-0 | Manufacturer ChemFaces [chemfaces.com]

- 9. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. selleckchem.com [selleckchem.com]

- 14. CAS 1721-58-0 | 3-Oxo-olean-12-en-28-oic acid methyl ester [phytopurify.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

Crystallization techniques for 3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester purification

Application Note: Optimized Crystallization Strategies for High-Purity 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester

Executive Summary & Chemical Context

This guide details the purification of This compound (hereafter referred to as Intermediate A ).[1][2]

Intermediate A is the critical "Enone" precursor in the synthesis of the Nrf2 activator Bardoxolone Methyl (CDDO-Me) .[1] It represents the oxidized oleanane skeleton prior to the introduction of the C1-C2 double bond and the C2-nitrile group.[2]

Why Crystallization? While chromatographic separation (silica gel) is effective for small scales, it is cost-prohibitive at process scale (>100g).[1][2] Crystallization is the preferred unit operation because:

-

Impurity Rejection: It efficiently separates the target di-ketone from unreacted 3-

-hydroxyl starting materials (oleanolic acid derivatives) and over-oxidized byproducts.[1][2] -

Scalability: It avoids the massive solvent consumption associated with flash chromatography.[1][2]

-

Polymorph Control: It establishes a consistent crystalline habit necessary for the subsequent DDQ oxidation step.[1][2]

Solubility Profiling & Solvent Selection

The oleanane triterpenoid skeleton is highly lipophilic.[2] However, the introduction of two ketone functionalities (C3, C12) and a methyl ester (C28) increases polarity relative to the parent oleanolic acid.[1][2]

The "Like Dissolves Like" Strategy:

-

Good Solvents (Dissolution): Halogenated solvents (DCM, Chloroform) and cyclic ethers (THF) interact well with the lipophilic backbone.[1][2]

-

Anti-Solvents (Precipitation): Alcohols (Methanol, Ethanol) and water are poor solvents for the triterpenoid skeleton but miscible with the good solvents, creating high supersaturation.[1][2]

Table 1: Solubility Matrix for Intermediate A

| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ Reflux | Role in Protocol |

| Halogenated | Dichloromethane (DCM) | > 100 mg/mL | N/A (Low BP) | Primary Solvent |

| Halogenated | Chloroform | > 100 mg/mL | High | Alternative Primary |

| Ketone | Acetone | Moderate | High | Recrystallization Solvent |

| Alcohol | Methanol | < 5 mg/mL | Moderate | Anti-Solvent |

| Alcohol | Ethanol | < 10 mg/mL | Moderate | Alternative Anti-Solvent |

| Alkane | Hexanes/Heptane | Insoluble | Poor | Wash Solvent |

| Aqueous | Water | Insoluble | Insoluble | Strong Anti-Solvent |

Detailed Purification Protocols

Method A: The DCM/Methanol Displacement (Standard Protocol)

Best for: High-purity isolation from crude reaction mixtures containing unreacted starting material.[1]

Principle: The compound is dissolved in a minimum volume of DCM (good solvent). Methanol (anti-solvent) is added to the boiling point.[1][2] DCM, having a lower boiling point (40°C) than Methanol (65°C), is selectively distilled off.[1][2] As the solvent composition shifts toward Methanol, the solubility of Intermediate A drops drastically, forcing controlled crystallization.[2]

Step-by-Step Protocol:

-

Dissolution:

-

Place 10.0 g of crude Intermediate A in a round-bottom flask.

-

Add Dichloromethane (DCM) (approx. 30–50 mL) until the solid is completely dissolved at room temperature.[1][2]

-

Checkpoint: If the solution is cloudy, filter through a celite pad to remove inorganic salts (e.g., oxidation reagents).[1][2]

-

-

Anti-Solvent Addition:

-

Begin stirring and heating the solution gently (water bath at 45°C).

-

Slowly add Methanol (100 mL) to the stirring solution. The mixture may turn slightly turbid.

-

-

Solvent Swap (Distillation):

-

Allow the DCM to boil off (DCM boils at ~40°C).

-

Visual Cue: As DCM evaporates, the solution volume decreases, and the solvent becomes enriched in Methanol.[2] Crystals will begin to nucleate on the flask walls.[2]

-

Continue heating until the total volume is reduced to approx. 60–70 mL and the internal temperature reaches ~64°C (boiling point of MeOH).

-

Aging (Ostwald Ripening):

-

Isolation:

-

Filter the white crystalline solid using a Buchner funnel.[2]

-

Wash: Rinse the filter cake with 20 mL of cold (-20°C) Methanol.

-

Dry: Vacuum dry at 50°C for 6 hours.

-

Expected Yield: 85–92% recovery.[1][2] Target Purity: >98% (HPLC).

Method B: Acetone Recrystallization

Best for: Removal of highly polar, colored impurities or tars.[1][2]

-

Dissolution: Suspend crude material in Acetone (10 mL/g).

-

Reflux: Heat to reflux (56°C). If solids remain, add more acetone in small increments until dissolved.[1][2]

-

Hot Filtration: Filter while boiling hot to remove insoluble mechanical impurities.[1][2]

-

Crystallization: Allow the filtrate to cool naturally to room temperature.

-

Seeding: If no crystals form at 25°C, add a seed crystal of pure Intermediate A.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

-

DCM Removal Rate (Method A): Rapid evaporation of DCM can cause "crashing out" (amorphous precipitation) rather than crystallization.[1][2] Use a Vigreux column if necessary to slow the distillation.[2]

-

Temperature Ramp: Cooling rates >1°C/min can trap impurities inside the crystal lattice.[1][2] Target a cooling rate of 0.2–0.5°C/min.

-

Wash Solvent Temperature: Triterpenoids have non-negligible solubility in room-temperature methanol.[1][2] Wash solvents must be chilled (< 0°C) to prevent yield loss.[1][2]

Process Visualization

Diagram 1: Purification Workflow Logic

This diagram illustrates the decision matrix for purifying the crude reaction mixture.

Caption: Decision workflow for selecting the optimal crystallization method based on crude purity.

Diagram 2: The Solvent-Swap Mechanism (Method A)

This diagram details the physical chemistry behind the DCM/MeOH displacement method.[1][2]

Caption: Mechanism of the DCM-to-Methanol solvent swap, driving controlled supersaturation.

References

-

Honda, T., et al. (1998).[1][2][4] "Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester, a novel and highly active inhibitor of nitric oxide production in mouse macrophages." Bioorganic & Medicinal Chemistry Letters, 8(19), 2711–2714.[1][2] Link

-

Gribble, G. W., et al. (2013).[1][2] "Method for synthesizing 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid methyl ester and derivatives thereof." U.S. Patent Application No. 13/888,860.[1][2] (Describing purification of oleanane intermediates). Link

-

Yates, P., et al. (2014).[1][2] "Process for the preparation of polymorphic forms of bardoxolone methyl." World Intellectual Property Organization, WO2014134286.[1][2] (Details solvent systems for triterpenoid crystallization). Link

-

PubChem. (n.d.).[1][2] "Methyl 3,12-dioxoolean-9(11)-en-28-oate Compound Summary." National Library of Medicine.[2] Link[1][2]

Sources

A Practical Guide to Thin Layer Chromatography (TLC) Analysis of 3,12-Dioxo-olean-9(11)-en-28-oic Acid Methyl Ester